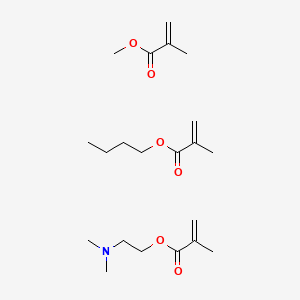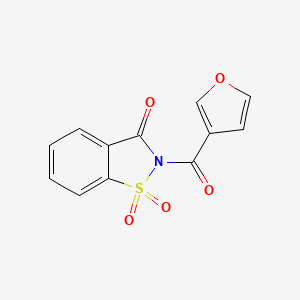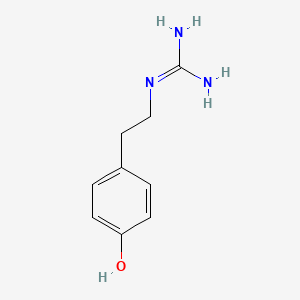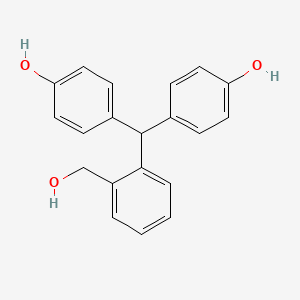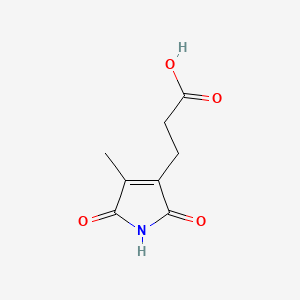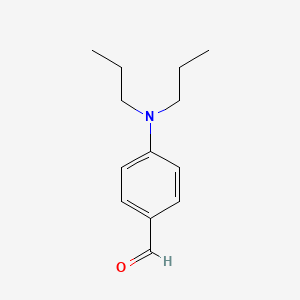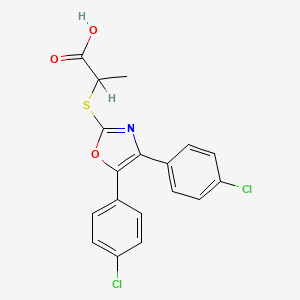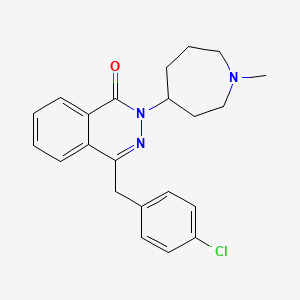
氮卓斯汀
描述
Azelastine is a synthetic, antihistamine drug used to treat the symptoms of allergic rhinitis, including sneezing, itching, and runny nose. It is also used to treat symptoms of seasonal allergic conjunctivitis, such as redness, itching, and tearing. Azelastine is a member of the class of drugs known as selective histamine receptor antagonists, and it works by blocking the action of histamine, a chemical messenger that is released during an allergic reaction. It is available as a nasal spray, eye drops, and oral tablets.
科学研究应用
Antiviral Agent
Azelastine has shown potential as an antiviral agent . Research indicates that Azelastine hydrochloride (Azelastine-HCl) exhibits in vitro antiviral activity against SARS-CoV-2. In a phase 2 clinical study, an Azelastine-containing nasal spray significantly reduced the viral load in SARS-CoV-2-infected individuals . This suggests that Azelastine could be repurposed as a broad-spectrum antiviral, particularly for respiratory viruses.
Chemical Stability in Pharmaceuticals
The chemical stability of Azelastine has been studied extensively, which is crucial for its application in pharmaceuticals. It remains stable under various conditions, including high temperatures and different pH levels, which is essential for the manufacturing and storage of medicinal products containing Azelastine .
Drug Repurposing for SARS-CoV-2
Azelastine has been identified through computational drug repurposing as a potential inhibitor of infection by major variants of SARS-CoV-2. This highlights the versatility of Azelastine as a compound that can be adapted for new therapeutic uses, especially in the context of emerging viral diseases .
安全和危害
未来方向
属性
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUVEWMHONZEQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37932-96-0 (unspecified hydrochloride), 79307-93-0 (hydrochloride) | |
| Record name | Azelastine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058581898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022638 | |
| Record name | Azelastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Azelastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015107 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble (hydrochloride salt), Soluble in methylene chloride, 9.20e-03 g/L | |
| Record name | Azelastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00972 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Azelastine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7991 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Azelastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015107 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Azelastine is primarily a selective antagonist of histamine H1-receptors, with a lesser affinity for H2-receptors, used for the symptomatic treatment of allergies. Histamine H1-receptors are G-protein-coupled receptors with 7 transmembrane spanning domains that are found on nerve endings, smooth muscle cells, and glandular cells. Following allergen exposure in sensitized individuals, IgE-receptor cross-linking on mast cells results in the release of histamine, which binds to H1-receptors and contributes to typical allergic symptoms such as itching, sneezing, and congestion. Though its primary mode of action is thought to be via H1-receptor antagonism, azelastine (like other second-generation antihistamines) appears to affect other mediators of allergic symptomatology. Azelastine has mast cell-stabilizing properties that prevent the release of interleukin-6, tryptase, histamine, and TNF-alpha from mast cells, and has been shown to reduce mediators of mast cell degranulation such as leukotrienes in the nasal lavage of patients with rhinitis, as well as inhibiting their production and release from eosinophils (potentially via inhibition of phospholipase A2 and leukotriene C4 synthase). Additionally, patients using oral azelastine were observed to have significantly reduced concentrations of substance P and bradykinin in nasal secretions, both of which may play a role in nasal itching and sneezing in patients with allergic rhinitis., Azelastine is a histamine H1-receptor antagonist. Azelastine, a phthalazinone derivative, is structurally unrelated to other currently available antihistamines and has been characterized a selective H1-receptor antagonist. Although azelastine has been referred to as a second generation ("nonsedating") antihistamine, adverse CNS effects (e.g., drowsiness) may occur with the drug, particularly at relatively high doses or when administered with CNS depressants (e.g., alcohol). The desmethyl metabolite also possesses antihistaminic activity. In addition, azelastine inhibits other mediators (e.g., leukotrienes, platelet activating factor (PAF)) involved in allergic reactions. Azelastine may inhibit the accumulation of eosinophils at the site of allergic inflammation and prevent eosinophil degranulation., Azelastine, an orally effective antiasthmatic agent, has been reported to inhibit antihistamine-resistant, leukotriene-mediated allergic bronchoconstriction in guinea pigs. This suggests that azelastine might act through inhibition of leukotriene (LT) C4/D4 synthesis. /Investigators/ have examined the effect of azelastine on allergic and nonallergic histamine secretion and LTC4 formation. Azelastine and the known 5-lipoxygenase inhibitors, nordihydroguaiaretic acid and AA-861, exerted concentration-dependent inhibition of allergic LTC4 formation in chopped lung tissue from actively sensitized guinea pigs and calcium ionophore A23187-stimulated LTC4 synthesis in mixed peritoneal cells from rats. Azelastine also produced concentration-dependent inhibition of allergic and nonallergic histamine secretion from rat peritoneal mast cells. The ability of azelastine to inhibit allergic and nonallergic histamine secretion and LTC4 generation may contribute to its mode of action and its therapeutic efficacy., Leukotrienes have been proposed as important chemical mediators of allergic inflammation, and there is evidence that azelastine (Astelin) can affect leukotriene-mediated allergic responses. One of the enzymes required for the synthesis of leukotrienes from arachidonic acid is 5-lipoxygenase (5-LO). Azelastine, which is preferentially taken up by the lung and alveolar macrophages, inhibits leukotriene generation in the airways. This property of azelastine may contribute to its therapeutic efficacy in the long-term treatment and management of rhinitis and asthma. Azelastine does not directly inhibit 5-LO in disrupted murine peritoneal cells and rat basophilic leukemia cells (IC50 > 100 microM), but does have moderate 5-LO inhibitory activity in intact murine peritoneal cells (IC50 = 10 microM, 5 min) and in chopped guinea pig liver (IC50 = 14 microM, 2 hr). The generation and release of leukotrienes in human neutrophils and eosinophils is also inhibited by azelastine (IC50 = 0.9-1.1 microM). Furthermore, azelastine is a potent and specific inhibitor of allergen-induced generation of leukotrienes in the nose of the guinea pig (ID50 < 100 ug/kg, im, 20 min) as well as in patients with rhinitis (2 mg, po, 4 hr; ID50 < 30 ug/kg). Azelastine also inhibits allergen-induced, leukotriene-mediated, pyrilamine-resistant bronchoconstriction (oral ID50 = 60 ug/kg, 2 hr and 120 ug/kg, 24 hr). This profile suggests that azelastine may be a novel inhibitor of Ca(2+)-dependent translocation of 5-lipoxygenase from cytosol to the nuclear envelope or a FLAP /5-lipoxygenase activity protein/ inhibitor rather than a direct 5-LO inhibitor., Azelastine, oxatomide, and ketotifen are used for patients with allergic diseases. These drugs inhibit the release of chemical mediators including the leukotrienes; however, the mechanism involved is unclear. To clarify the mechanism of inhibition, we investigated the effects of three drugs on the function of phospholipase A2, 5-lipoxygenase, leukotriene C4 synthase, and leukotriene A4 hydrolase, which are all catabolic enzymes involved in synthesizing leukotriene C4 and leukotriene B4 in rat basophilic leukemia (RBL)-1 cells. The production of leukotriene C4 and leukotriene B4 was measured by high performance liquid chromatography (HPLC). All three drugs inhibited the production of leukotriene C4 and leukotriene B4 when cells were stimulated with A23187. All three drugs also inhibited the A23187-stimulated release of 3H-arachidonic acid from membrane phospholipids. Azelastine inhibited the production of leukotriene C4, but not leukotriene B4, when either arachidonic acid or leukotriene A4 free acid was used as the substrate in our cell free system. Oxatomide and ketotifen did not inhibit the synthesis of either leukotriene C4 or leukotriene B4 in the same cell free study. Results indicated that oxatomide and ketotifen inhibit the production of leukotriene C4 and leukotriene B4 by inhibiting phospholipase A2 activity, whereas, azelastine inhibits the leukotriene C4 production by inhibiting phospholipase A2 and leukotriene C4 synthase., For more Mechanism of Action (Complete) data for Azelastine (12 total), please visit the HSDB record page. | |
| Record name | Azelastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00972 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Azelastine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7991 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Azelastine | |
Color/Form |
Oil | |
CAS RN |
58581-89-8 | |
| Record name | Azelastine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58581-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azelastine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058581898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azelastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00972 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Azelastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1(2H)-Phthalazinone, 4-[(4-chlorophenyl)methyl]-2-(hexahydro-1-methyl-1H-azepin-4-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZELASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQI909440X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Azelastine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7991 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Azelastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015107 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
225 °C (hydrochloride salt) | |
| Record name | Azelastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00972 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Azelastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015107 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Azelastine is a second-generation antihistamine that primarily acts as a selective antagonist of the histamine H₁ receptor. [] This means it binds to the H₁ receptor and blocks histamine from binding, thereby preventing the downstream effects of histamine release. []
A: Yes, Azelastine exhibits additional pharmacological activities. It has been shown to inhibit the release of histamine from mast cells, even in response to non-antigenic stimuli. [, ] Additionally, Azelastine can interfere with the synthesis, release, or activity of other inflammatory mediators like leukotrienes, platelet-activating factor, and kinins. [, , ] It can also downregulate intercellular adhesion molecule-1 expression, potentially reducing inflammatory cell migration. []
ANone: Azelastine has the molecular formula C₂₂H₂₄ClN₃O and a molecular weight of 381.9 g/mol.
A: While the provided abstracts do not detail specific spectroscopic data, they mention the use of High Performance Liquid Chromatography (HPLC) to analyze Azelastine and its metabolites in various biological samples. [, , ] This suggests that techniques like UV-Vis spectroscopy are likely employed in Azelastine research.
ANone: The provided research papers primarily focus on the pharmaceutical applications of Azelastine and do not delve into its material compatibility or stability outside of biological contexts.
ANone: The provided research papers focus on Azelastine's pharmacological properties, specifically its role as an antihistamine and its effects on various inflammatory mediators. They do not describe any catalytic properties or applications of Azelastine.
ANone: The provided research papers do not discuss any computational chemistry or modeling studies related to Azelastine.
A: Azelastine is available in various formulations, including nasal sprays (0.1% and 0.15% solutions) [, , , , , , ], eye drops (0.05% solution) [, ], and oral tablets (2 mg and 4 mg). [, , , ]
A: Yes, one study specifically investigated a new formulation of Azelastine nasal spray designed to reduce bitterness, a common side effect associated with the original formulation. [] This research demonstrates efforts to optimize Azelastine's formulation for improved patient compliance and comfort.
ANone: The provided research papers do not discuss specific SHE (Safety, Health, and Environment) regulations related to Azelastine.
A: Research indicates that Azelastine exhibits preferential distribution into the lung after oral administration. [] This selective uptake may contribute to its efficacy in treating respiratory conditions like asthma. [] One study in rats also suggests that co-administration with Sho-seiryu-to, a Japanese traditional medicine, can delay the absorption of Azelastine without significantly affecting its overall bioavailability. []
A: Azelastine is primarily metabolized in the liver, mainly by the cytochrome P450 (CYP) enzymes CYP3A4 and CYP2D6, with a smaller contribution from CYP1A2. [] The primary metabolic pathway is N-demethylation, resulting in the formation of Desmethylazelastine. [, ] While the exact excretion pathways are not detailed in the provided abstracts, studies using HPLC analysis of blood and lung tissue samples indicate the presence of both Azelastine and Desmethylazelastine after administration. [, ]
A: Yes, Azelastine has been associated with QT prolongation and a risk of torsades de pointes, a serious heart rhythm abnormality. [] Electrophysiological studies in guinea pig cardiomyocytes showed that Azelastine could increase action potential duration, particularly at the end of the repolarization phase. [] Further investigation revealed that Azelastine acts as a potent blocker of the hERG potassium channel, which plays a crucial role in cardiac repolarization. []
ANone: Several in vitro models have been employed to investigate Azelastine's mechanisms and efficacy. These include:
- Isolated tissues: Guinea pig ileum was used to assess Azelastine's antihistaminic activity and its effects on serotonin, acetylcholine, and bradykinin responses. []
- Cell lines:
- Rat basophilic leukemia cells were used to study Azelastine's potential to inhibit 5-lipoxygenase activity. [, ]
- Human neutrophils and eosinophils were utilized to examine Azelastine's inhibitory effects on leukotriene generation and release. []
- Human umbilical cord blood-derived cultured mast cells (hCBMCs) were used to investigate Azelastine's effects on the release of inflammatory cytokines (IL-6, TNF-α, and IL-8), intracellular calcium levels, and NF-κB activation. [, ]
- Human cells: Studies used human aortic smooth-muscle cells (haSMCs) to investigate the potential antiproliferative effects of Azelastine, examining its impact on cell proliferation, clonogenic activity, cell cycle progression, and migration. []
ANone: Various animal models have been employed, including:
- Guinea pigs: These models were crucial in understanding Azelastine's anti-asthmatic and anti-allergic effects. Researchers investigated its protective effects against allergen-induced bronchospasm, its impact on leukotriene release in the airways, and its potential to inhibit cough responses induced by capsaicin and substance P. [, , , ]
- Rats: Researchers utilized rat models to investigate Azelastine's effects on the gastrointestinal tract, including its impact on gastric secretion, gastrointestinal motility, and biliary and pancreatic secretions. [] Additionally, rat models were used to study the potential for pharmacokinetic interactions between Azelastine and Sho-seiryu-to, a Japanese traditional medicine. []
A: Yes, numerous clinical trials have been conducted to assess the efficacy and safety of Azelastine in various formulations for the treatment of allergic rhinitis (seasonal and perennial) and vasomotor rhinitis. [, , , , , , , , , , , , , ] These trials have demonstrated Azelastine's effectiveness in reducing nasal symptoms such as sneezing, runny nose, nasal congestion, and itching. [, , , , , , , , , , , , , ] Additionally, clinical trials have evaluated the efficacy of Azelastine eye drops in treating allergic conjunctivitis. [, ] Some studies have also explored Azelastine's potential as an adjunctive therapy for radiation-induced dermatitis and mucositis. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


